cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 4-hydroxycyclohexanone with ethylene glycol under acidic conditions to form the spiro compound . The reaction is carried out at room temperature and requires careful control of pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halides, amines
Scientific Research Applications
cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research, including:
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in biochemical pathways and physiological processes .
Comparison with Similar Compounds
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: This compound has a similar spiro structure but differs in the presence of a ketone group instead of a hydroxyl group.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound lacks the methyl group present in cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.
Uniqueness: this compound is unique due to its specific spiro structure and the presence of both a hydroxyl group and a methyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(7S,8R)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
LCTPUJDUSKCUMZ-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CC2(CC[C@H]1O)OCCO2 |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 |
Origin of Product |
United States |
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